1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Overview
Description
1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a compound that has been synthesized for scientific research purposes. It is a thioether derivative of adamantane and triazole that has shown potential for use in various applications.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, and disrupting cell cycle progression. It may also exert its antifungal activity by disrupting fungal cell membranes and inhibiting fungal cell wall synthesis. Its potential mechanism of action in the treatment of Alzheimer's disease is thought to involve the inhibition of beta-amyloid peptide aggregation and the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone exhibits low toxicity and good bioavailability. It has been shown to have a high binding affinity for certain biological targets, including tubulin and beta-amyloid peptides. It has also been shown to exhibit good stability in biological fluids. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its potential for use in various applications, including anticancer and antifungal research. Additionally, it exhibits low toxicity and good bioavailability, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One direction is to further investigate its potential as an anticancer agent, including its efficacy in animal models and its potential for combination therapy with other anticancer agents. Another direction is to explore its potential as an antifungal agent, including its activity against emerging fungal pathogens. Additionally, further studies are needed to fully understand its mechanism of action in the treatment of Alzheimer's disease and its potential for use in other neurological disorders. Finally, the synthesis of analogs of 1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone may lead to the discovery of compounds with improved efficacy and selectivity.
Scientific Research Applications
1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential use in various scientific research applications. It has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, with studies demonstrating its activity against various fungal strains. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, with studies demonstrating its ability to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3OS/c31-24(27-15-20-11-21(16-27)13-22(12-20)17-27)18-32-26-29-28-25(14-19-7-3-1-4-8-19)30(26)23-9-5-2-6-10-23/h1-10,20-22H,11-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVLECGFUMBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-YL)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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